molecular formula C27H31N3O5S B2623637 N-methyl-N-(4-(4-(2-methylallyl)piperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 923234-76-8

N-methyl-N-(4-(4-(2-methylallyl)piperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2623637
CAS No.: 923234-76-8
M. Wt: 509.62
InChI Key: PDKYUHFKXTVKTI-UHFFFAOYSA-N
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Description

N-methyl-N-(4-(4-(2-methylallyl)piperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including N-methyl-N-(4-(4-(2-methylallyl)piperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid-phase synthesis techniques are common in industrial settings to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(4-(2-methylallyl)piperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-methyl-N-(4-(4-(2-methylallyl)piperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

IUPAC Name

N-methyl-N-[4-[4-(2-methylprop-2-enyl)piperazin-1-yl]-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5S/c1-19(2)18-29-13-15-30(16-14-29)25(31)9-6-12-28(3)36(34,35)20-10-11-23-24(17-20)27(33)22-8-5-4-7-21(22)26(23)32/h4-5,7-8,10-11,17H,1,6,9,12-16,18H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKYUHFKXTVKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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